![molecular formula C4HBrF6 B3425198 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene CAS No. 400-41-9](/img/structure/B3425198.png)
2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene
Overview
Description
“2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene” is a chemical compound with the molecular formula C4HBrF6 . It is an unsaturated, highly fluorinated hydrocarbon .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene” can be represented by the InChI code1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1-
. This indicates the presence of a bromine atom attached to a carbon atom, which is also attached to three fluorine atoms. The other carbon atoms are also attached to fluorine atoms.
Scientific Research Applications
Low-Global-Warming-Potential (GWP) Refrigerant
Cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz (Z)) has emerged as an exceptionally promising low-global-warming-potential (GWP) refrigerant . It’s ideal for spray cooling systems in the thermal management of electronic components .
Thermal Management of Electronic Components
The evaporation characteristics of cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz (Z)) droplets in high pressure and temperature environments have been studied . This research lays the foundation for spray cooling, which is crucial for the thermal management of electronic components .
Working Fluid for Organic Rankine Power Cycles
Hexafluoro-2-butene is used as a working fluid for organic Rankine power cycles . A Rankine cycle is a construct used to evaluate the performance of steam turbine systems; “organic” refers to the use of an organic liquid with a lower boiling point than water in such a system .
Refrigerant for Use in Chillers
Hexafluoro-2-butene is also used as a refrigerant in chillers . Chillers are machines that remove heat from a liquid via a vapor-compression or absorption refrigeration cycle .
Foam-Blowing Agent
Hexafluoro-2-butene serves as a foam-blowing agent . Foam-blowing agents are substances that produce a cellular structure via a foaming process in a variety of materials that undergo hardening or phase transition .
Thermal Decomposition Studies
A series of thermal decomposition experiments were conducted over a temperature range of 873–1073 K to evaluate the thermal stability of 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz (Z)) and the production of hydrogen fluoride (HF) . This research helps understand the thermal decomposition mechanism of pure HFO-1336mzz (Z) and the possible formation pathways of HF and other main products .
Mechanism of Action
Target of Action
It’s known that this compound is used as a working fluid for organic rankine power cycles, a refrigerant for use in chillers, and as a foam-blowing agent .
Mode of Action
Its labile carbon–carbon double bond is the key to its short lifetime .
Pharmacokinetics
It’s known that the compound has a very low 100-year global warming potential of 2 (carbon dioxide = 1) compared with 858 for hfc-245fa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene. It has zero ozone depletion potential (ODP) and low global warming potential (GWP), making it an environmentally friendly alternative . Its atmospheric lifetime is short, further reducing its environmental impact .
properties
IUPAC Name |
(Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWYRKGFPCBMHX-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Br)\C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | |
CAS RN |
20591-32-6, 400-41-9 | |
Record name | (E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020591326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 400-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.